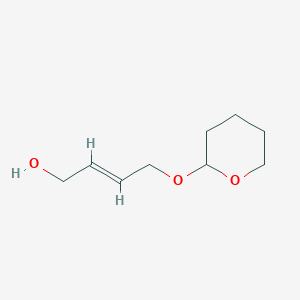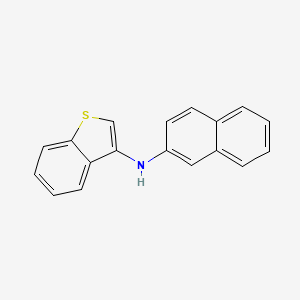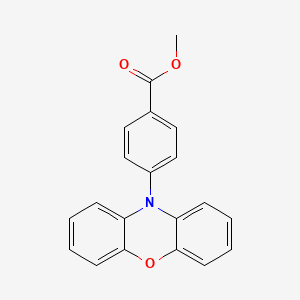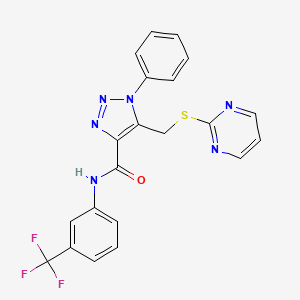
10-(Thiophen-2-yl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Thiophen-2-yl)-10H-phenoxazine: is a heterocyclic compound that features a phenoxazine core substituted with a thiophene ring at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Thiophen-2-yl)-10H-phenoxazine typically involves the following steps:
Suzuki Coupling Reaction: This method involves the coupling of a halogenated phenoxazine with a thiophene boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling Reaction: Another method involves the coupling of a stannylated thiophene with a halogenated phenoxazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 10-(Thiophen-2-yl)-10H-phenoxazine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxazines and thiophenes.
Scientific Research Applications
10-(Thiophen-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-donating properties.
Medicinal Chemistry:
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 10-(Thiophen-2-yl)-10H-phenoxazine depends on its application:
In Organic Electronics: The compound acts as an electron donor, facilitating charge transport in electronic devices.
In Medicinal Chemistry: It may interact with various biological targets, including enzymes and receptors, through its heterocyclic structure, which allows for versatile binding interactions.
Comparison with Similar Compounds
10-(Thiophen-2-yl)-10H-phenoxazine can be compared with other similar compounds, such as:
Phenothiazine: Similar in structure but lacks the thiophene ring.
Thiophene: A simpler structure with only the thiophene ring.
Phenoxazine: The core structure of this compound, used in various applications including dyes and pigments.
The uniqueness of this compound lies in its combination of the phenoxazine core and the thiophene ring, which imparts unique electronic and structural properties.
Properties
Molecular Formula |
C16H11NOS |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
10-thiophen-2-ylphenoxazine |
InChI |
InChI=1S/C16H11NOS/c1-3-8-14-12(6-1)17(16-10-5-11-19-16)13-7-2-4-9-15(13)18-14/h1-11H |
InChI Key |
IDHTXULJZXAEML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid](/img/structure/B14119717.png)



![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)


![(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B14119758.png)





